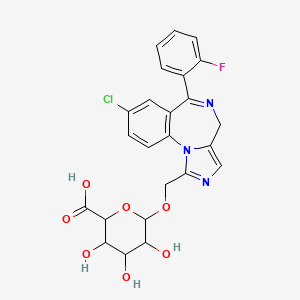

1-Hydroxymidazolam-b-D-glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Hydroxymidazolam-b-D-glucuronide is a β-D-glucosiduronic acid derivative. It is formed when β-D-glucuronic acid replaces the anomeric hydroxyl hydrogen with an 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-yl group. This compound is a glucuronidated conjugate of the midazolam metabolite, 1-hydroxymidazolam .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxymidazolam-b-D-glucuronide is synthesized through the glucuronidation of 1-hydroxymidazolam. This process involves the enzyme uridine diphosphate glucuronosyltransferase (UGT), specifically UGT2B4 and UGT2B7 for O-glucuronidation and UGT1A4 for N-glucuronidation .

Industrial Production Methods: The industrial production of this compound typically involves the use of human liver microsomes enriched with uridine 5’-diphosphoglucuronic acid (UDPGA). The process is optimized to ensure high yield and purity of the glucuronidated product .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxymidazolam-b-D-glucuronide primarily undergoes glucuronidation reactions. It is formed from the oxidative metabolism of midazolam, catalyzed by the CYP3A subfamily .

Common Reagents and Conditions:

Reagents: Uridine 5’-diphosphoglucuronic acid (UDPGA), human liver microsomes.

Conditions: Incubation with human liver microsomes enriched with UDPGA.

Major Products: The major product of these reactions is this compound itself, which is then excreted via renal pathways .

Scientific Research Applications

1-Hydroxymidazolam-b-D-glucuronide has several applications in scientific research:

Pharmacokinetics and Drug Metabolism: It is used to study the metabolism of midazolam and its metabolites in humans.

Biomarker for Drug Metabolism Studies: It serves as a biomarker for the glucuronidation pathway in drug metabolism studies.

GABA Modulation: It acts as a modulator of the gamma-aminobutyric acid (GABA) receptor-ionophore complex, influencing the frequency of GABA-activated chloride channel openings.

Mechanism of Action

1-Hydroxymidazolam-b-D-glucuronide exerts its effects by modulating the GABA-A receptors. These receptors have multiple allosteric sites where modulators act. The compound increases the opening frequency of GABA-activated chloride channels, enhancing the inhibitory effects of GABA in the central nervous system .

Comparison with Similar Compounds

1-Hydroxymidazolam: The parent compound from which 1-hydroxymidazolam-b-D-glucuronide is derived.

4-Hydroxymidazolam: Another metabolite of midazolam that undergoes glucuronidation.

Uniqueness: this compound is unique due to its specific glucuronidation pathway and its role as a potent metabolite of midazolam. It is equipotent to midazolam and contributes significantly to the pharmacological effects of the parent drug .

Properties

IUPAC Name |

6-[[8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClFN3O7/c25-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)26)28-9-12-8-27-17(29(12)16)10-35-24-21(32)19(30)20(31)22(36-24)23(33)34/h1-8,19-22,24,30-32H,9-10H2,(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIUMXQTLQXWGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)COC5C(C(C(C(O5)C(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClFN3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.